N-mesityl-4-methyl-3-nitrobenzenesulfonamide
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Overview
Description
N-mesityl-4-methyl-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a mesityl group, a methyl group, and a nitro group attached to a benzenesulfonamide core
Mechanism of Action
Target of Action
N-Mesityl-4-methyl-3-nitrobenzenesulfonamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to be used in the preparation of α-keto amide inhibitors of hepatitis c virus ns3 protease .
Biochemical Pathways
Given its use in the synthesis of inhibitors for the hepatitis c virus ns3 protease, it may be involved in pathways related to viral replication .
Action Environment
As an intermediate in drug synthesis, its stability and efficacy may be more relevant in the context of the chemical reactions in which it is involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with mesitylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-mesityl-4-methyl-3-aminobenzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Oxidation: N-mesityl-4-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-mesityl-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the preparation of various functionalized benzenesulfonamides.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group, which can mimic the structure of certain biological substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, where its unique chemical properties can be advantageous.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitrobenzenesulfonamide: Lacks the mesityl group, which can affect its reactivity and binding properties.
N-mesityl-4-methylbenzenesulfonamide: Lacks the nitro group, which can influence its redox properties and biological activity.
N-mesityl-3-nitrobenzenesulfonamide: Lacks the methyl group, which can affect its steric properties and reactivity.
Uniqueness
N-mesityl-4-methyl-3-nitrobenzenesulfonamide is unique due to the combination of the mesityl, methyl, and nitro groups. This combination imparts distinct chemical properties, such as increased steric hindrance, enhanced reactivity, and potential for specific biological interactions. These features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)17-23(21,22)14-6-5-11(2)15(9-14)18(19)20/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYROTMWKJLOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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